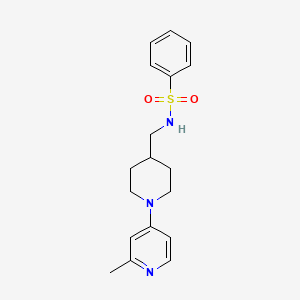

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” consists of a piperidine ring attached to a benzenesulfonamide group . The piperidine ring is further substituted with a 2-methylpyridin-4-yl group .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³. It has a boiling point of 470.1±55.0 °C at 760 mmHg. The vapour pressure is 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 73.3±3.0 kJ/mol .Scientific Research Applications

- The arrangement of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (AH) and its derivatives within layered structures has been studied using molecular simulation methods . These materials show potential for nonlinear optical applications due to their dense hydrogen bonding network and dipole moments. Researchers explore their use in optical signal processing, modulators, and light frequency transducers.

- The compound N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197) has been investigated as a highly efficient, selective, and orally bioavailable inhibitor of TGF-βI receptor kinase . Its potential in cancer immunotherapy and antifibrotic treatments is promising.

- Researchers have developed methods for synthesizing pyridine derivatives, including N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, using C–H bond activation . These compounds play a crucial role in medicinal chemistry, where their diverse structures contribute to drug discovery.

- Imatinib, a therapeutic agent for leukemia, specifically inhibits tyrosine kinases. N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has structural similarities and may have potential in this field .

- Organic push–pull chromophores, including N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, can be intercalated into layered inorganic compounds like clays, silicates, and metal oxalates. These host carriers enhance optical nonlinearity and electro-optic activity .

- Computational methods help predict the arrangement and behavior of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide derivatives within host layers. Understanding their interactions aids in designing novel materials for specific applications .

Nonlinear Optics and Electro-Optic Materials

Cancer Immunotherapy and Antifibrotic Agents

Heterocyclic Synthesis and Medicinal Chemistry

Tyrosine Kinase Inhibition for Leukemia Treatment

Layered Inorganic Host Carriers

Computational Chemistry and Material Design

properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-15-13-17(7-10-19-15)21-11-8-16(9-12-21)14-20-24(22,23)18-5-3-2-4-6-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXOAWDNZKSWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2568599.png)

![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568601.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)